Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Catalog No.
S3309625
CAS No.
189279-51-4
M.F
C17H10ClF4N3O3
M. Wt
415.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chlor...

CAS Number

189279-51-4

Product Name

Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

IUPAC Name

ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6,7-difluoro-4-oxoquinoline-3-carboxylate

Molecular Formula

C17H10ClF4N3O3

Molecular Weight

415.7 g/mol

InChI

InChI=1S/C17H10ClF4N3O3/c1-2-28-17(27)7-5-25(16-10(21)4-9(20)15(23)24-16)13-6(14(7)26)3-8(19)12(22)11(13)18/h3-5H,2H2,1H3,(H2,23,24)

InChI Key

UAYOVOVLIAOJPV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)Cl)C3=C(C=C(C(=N3)N)F)F

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)Cl)C3=C(C=C(C(=N3)N)F)F

Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound characterized by its complex structure and potential biological applications. It belongs to the class of quinolone derivatives, which are known for their diverse pharmacological activities. The compound features a pyridine ring substituted with amino and difluoro groups, alongside a quinoline moiety that contributes to its chemical reactivity and biological efficacy.

The molecular formula of this compound is C17H10ClF4N3O3, with a molecular weight of 415.73 g/mol. Its structural uniqueness arises from the combination of fluorine substituents and an amino group on the pyridine ring, as well as a chloro substituent on the quinoline ring, which may enhance its interaction with biological targets.

Typical of quinolone derivatives:

  • Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles in a reaction that could lead to the formation of new derivatives.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Reduction Reactions: The nitro or carbonyl groups in related compounds can be reduced to amines or alcohols, respectively.

These reactions can be exploited to modify the compound for enhanced biological activity or solubility.

Quinolone derivatives are known for their antimicrobial properties, particularly against bacterial infections. Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has shown promise in preliminary studies for its potential antibacterial activity. Its structural components suggest that it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes critical for bacterial DNA replication.

Additionally, compounds with similar structures have been investigated for anti-inflammatory and anticancer properties, suggesting that this compound may also exhibit such activities.

The synthesis of ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves several steps:

  • Formation of the Pyridine Intermediate: Starting from commercially available precursors, the 6-amino-3,5-difluoropyridine can be synthesized through nucleophilic substitution reactions.
  • Quinoline Core Construction: This involves cyclization reactions where appropriate reagents are added to form the quinoline structure.
  • Carboxylation and Esterification: The final steps include introducing the carboxylic acid and converting it into an ester using ethyl alcohol under acidic conditions.

These methods may vary slightly based on specific protocols but generally follow established synthetic pathways for quinolone derivatives .

Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has potential applications in:

  • Antibacterial Agents: Due to its structural similarities with known antibiotics.
  • Pharmaceutical Research: As a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.
  • Biochemical Probes: In studies investigating bacterial resistance mechanisms or enzyme interactions.

Interaction studies involving ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate focus on its binding affinity to biological targets such as enzymes involved in DNA replication. Preliminary data suggest that it may interact effectively with bacterial DNA gyrase and topoisomerase IV . Further studies are required to elucidate its mechanism of action and potential resistance profiles against various bacterial strains.

Several compounds share structural characteristics with ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate:

Compound NameStructure HighlightsBiological Activity
CiprofloxacinContains a fluoroquinolone structureBroad-spectrum antibacterial
LevofloxacinStereoisomer of ciprofloxacinEffective against respiratory infections
MoxifloxacinAdditional methoxy groupEnhanced activity against anaerobes

Uniqueness

Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its combination of multiple fluorine atoms and an amino group on the pyridine ring which may confer distinct pharmacokinetic properties compared to other quinolone derivatives.

XLogP3

3.6

Dates

Last modified: 04-14-2024

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